
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H20ClF2N3O2S and its molecular weight is 415.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride (CAS Number: 1351649-03-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C18H20ClF2N3O2S
- Molecular Weight : 415.9 g/mol
- Structure : The compound features a thiophene ring linked to a piperazine moiety, which is further substituted with a difluorobenzoyl group.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas.
1. Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide have shown efficacy against various bacterial strains.
Compound | Activity | Assay Method | Results |
---|---|---|---|
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide | Antimicrobial | Broth microdilution | MIC = 50 µg/mL |
2. Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in vitro. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Compound | Activity | Cell Line | IC50 |
---|---|---|---|
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide | Anti-inflammatory | RAW 264.7 | 79.5 µM |
3. Cytotoxic Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines.
Compound | Activity | Cell Line | IC50 |
---|---|---|---|
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide | Cytotoxicity | CEM/ADR5000 | 21.09 µM |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.
Case Studies and Research Findings
Several studies have evaluated the biological profile of this compound and related analogs:
- Synthesis and Evaluation : A study focused on synthesizing various thiophene derivatives and assessing their biological activities found that modifications to the piperazine ring significantly influenced activity profiles .
- Comparative Analysis : In a comparative analysis of thiophene-based compounds, it was noted that those with piperazine substitutions exhibited enhanced antimicrobial and anti-inflammatory activities compared to their non-substituted counterparts .
Properties
IUPAC Name |
N-[2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S.ClH/c19-14-1-2-15(16(20)11-14)18(25)23-8-6-22(7-9-23)5-4-21-17(24)13-3-10-26-12-13;/h1-3,10-12H,4-9H2,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUMFJZQIRUYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=C(C=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.